MK2-IN-1
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Overview
Description
MK2-IN-1 is a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2). This compound has shown significant potential in scientific research due to its ability to impair the phosphorylation level of serine residues in the Tfcp2l1 protein . This compound is primarily used in research settings to study the role of MK2 in various cellular processes and disease states.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK2-IN-1 involves the creation of tetracyclic azepine and oxazocine derivatives. The process typically includes the following steps :
Formation of the core structure: This involves the cyclization of intermediate compounds to form the tetracyclic core.
Functionalization: The core structure is then functionalized with various substituents to enhance its biological activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, using larger reactors, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
MK2-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and modification of this compound include organic solvents, acids, bases, and various catalysts.
Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and purity.
Major Products
The major products formed from the reactions involving this compound are typically derivatives with enhanced biological activity or modified properties for specific research applications.
Scientific Research Applications
MK2-IN-1 has a wide range of applications in scientific research, including but not limited to :
Chemistry: Used to study the role of MK2 in various chemical reactions and pathways.
Biology: Employed in research on cellular processes, including cell cycle regulation, apoptosis, and stress response.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting MK2.
Mechanism of Action
MK2-IN-1 exerts its effects by selectively inhibiting the activity of MK2. This inhibition impairs the phosphorylation of serine residues in the Tfcp2l1 protein, leading to alterations in various cellular processes . The molecular targets and pathways involved include the p38 MAPK pathway, which is crucial for the regulation of inflammatory cytokines and other stress-related responses .
Comparison with Similar Compounds
Similar Compounds
CC-99677: A selective covalent inhibitor of MK2, showing potential in treating inflammatory diseases.
SB 203580: An inhibitor of p38 MAPK, which indirectly affects MK2 activity.
VX-702: Another p38 MAPK inhibitor with similar downstream effects on MK2.
Uniqueness of MK2-IN-1
This compound is unique due to its high selectivity and potency as an MK2 inhibitor. Unlike other compounds that may have broader targets, this compound specifically inhibits MK2 with minimal off-target effects . This makes it a valuable tool in research settings for studying the specific roles of MK2 in various biological processes and disease states.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31/h1-14,29H,15-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPNXDIBECKOMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.